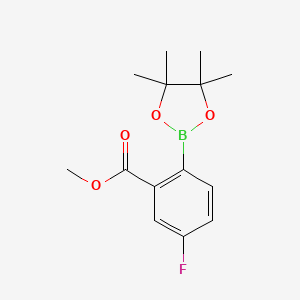

Methyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

説明

Methyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a fluorinated benzoate ester. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps:

Bromination: The starting material, methyl 5-fluoro-2-bromobenzoate, is prepared by brominating methyl 5-fluorobenzoate.

Borylation: The brominated compound is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This step introduces the dioxaborolane group to the benzoate ester.

Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

Methyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Potassium acetate, sodium hydroxide, or potassium carbonate.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Resulting from oxidation reactions.

Carboxylic Acids: Produced by hydrolysis of the ester group.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit specific kinases involved in cancer progression. For instance, research demonstrated that derivatives of this compound exhibited significant inhibitory activity against focal adhesion kinase (FAK), which is implicated in tumor growth and metastasis . The structure-activity relationship (SAR) studies suggest that modifications to the dioxaborolane moiety can enhance the potency against cancer cell lines.

Biological Evaluation

In biological evaluations, methyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been tested for its selectivity and efficacy in inhibiting cancer-related pathways. The compound's ability to penetrate cell membranes and interact with target proteins has been confirmed through various assays .

Organic Synthesis

Reagent in Cross-Coupling Reactions

this compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules . The presence of the dioxaborolane group enhances the reactivity of the compound under mild conditions.

Synthesis of Novel Compounds

The compound is also utilized as an intermediate in the synthesis of novel pharmaceutical agents. Its unique structural features allow for the incorporation into larger frameworks that can lead to the development of new drugs with improved efficacy and reduced side effects .

Materials Science

Development of Functional Materials

In materials science, this compound has been explored for its potential use in creating functional materials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology .

Summary Table of Applications

| Application Area | Specific Use | Reference |

|---|---|---|

| Medicinal Chemistry | Anticancer agent targeting FAK | |

| Organic Synthesis | Reagent in Suzuki-Miyaura cross-coupling | |

| Materials Science | Development of functional materials |

Case Studies

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated several derivatives of this compound for their anticancer properties. The results indicated that certain modifications significantly increased the potency against breast cancer cell lines compared to standard treatments .

Case Study 2: Synthetic Applications

In another study focused on synthetic applications, researchers successfully utilized this compound as a key intermediate in synthesizing a library of new compounds aimed at treating neurodegenerative diseases. The findings demonstrated improved yields and selectivity when using this compound compared to traditional methods .

作用機序

The mechanism of action of methyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This mechanism is crucial in the synthesis of biaryl compounds and other complex molecules .

類似化合物との比較

Similar Compounds

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with different substitution pattern on the benzene ring.

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Lacks the fluorine atom, affecting its reactivity and applications.

Uniqueness

Methyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both a fluorine atom and a boronic ester group.

生物活性

Methyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS Number: 1293284-58-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorinated aromatic ring and a boron-containing dioxaborolane moiety. Its molecular formula is , with a molecular weight of 284.1 g/mol. The presence of the fluorine atom and the boron complex is believed to influence its biological activity significantly.

Biological Activity

Antimicrobial Activity

Research has indicated that compounds containing fluorinated aromatic systems exhibit enhanced antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4–8 μg/mL |

| Mycobacterium abscessus | 8 μg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents targeting resistant strains.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have demonstrated that similar compounds can inhibit cell proliferation in cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 |

| MCF7 (Breast Cancer) | 17.02 |

The selectivity index indicates that this compound exhibits a significant difference in effectiveness between cancerous and non-cancerous cells.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with dioxaborolane structures often interfere with enzyme functions critical for microbial survival.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways by affecting mitochondrial function and altering the Bax/Bcl-2 ratio.

Case Studies

Several studies have explored the biological effects of similar compounds:

- Study on Antimicrobial Effects : A recent investigation into fluorinated benzoates demonstrated their effectiveness against multidrug-resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing activity against resistant pathogens.

- Evaluation in Cancer Models : Another study focused on the anticancer properties of boron-containing compounds showed significant tumor growth inhibition in vivo models when administered at therapeutic doses.

特性

IUPAC Name |

methyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)11-7-6-9(16)8-10(11)12(17)18-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNAAOVAUVQRQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736399 | |

| Record name | Methyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1293284-58-8 | |

| Record name | 5-Fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1293284-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。